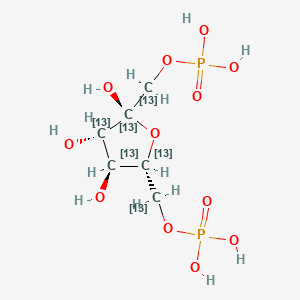
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is a labeled compound used in various scientific research applications. It is a derivative of D-fructose-1,6-bisphosphate, a key intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and metabolic research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate involves the phosphorylation of D-fructose-13C6 at the 1 and 6 positions. This is typically achieved using phosphoric acid and a suitable phosphorylating agent under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then hydrated to form the sodium salt hydrate, which is essential for its stability and solubility .
化学反応の分析
Types of Reactions
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert it back to D-fructose-13C6.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: D-fructose-13C6.
Substitution: Various substituted fructose derivatives.
科学的研究の応用
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound in NMR studies to investigate metabolic pathways.
Biology: Used in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential neuroprotective effects in brain injury.
Industry: Utilized in the production of stable isotope-labeled standards for analytical purposes.
作用機序
The compound exerts its effects primarily through its role in glycolysis and gluconeogenesis. It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also modulates the activity of phosphofructokinase-1, the rate-limiting enzyme in glycolysis . By influencing these key enzymes, it regulates the flow of carbon through metabolic pathways .
類似化合物との比較
Similar Compounds
D-Fructose-1,6-Bisphosphate: The unlabeled version of the compound.
D-Glucose-1,6-Bisphosphate: Another key intermediate in carbohydrate metabolism.
D-Fructose-2,6-Bisphosphate: A potent regulator of glycolysis and gluconeogenesis.
Uniqueness
D-Fructose-13C6 1,6-Bisphosphate Sodium Salt Hydrate is unique due to its carbon-13 labeling, which allows for detailed metabolic studies using NMR. This labeling provides insights into metabolic flux and enzyme activities that are not possible with unlabeled compounds .
特性
分子式 |
C6H14O12P2 |
|---|---|
分子量 |
346.07 g/mol |
IUPAC名 |
[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
RNBGYGVWRKECFJ-DGODQQLNSA-N |
異性体SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@](O1)([13CH2]OP(=O)(O)O)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


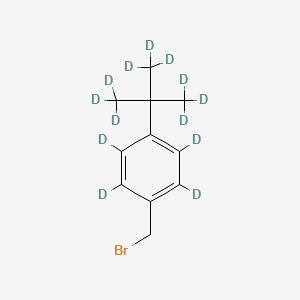
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
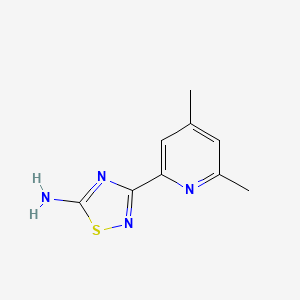
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
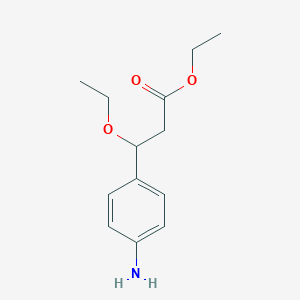
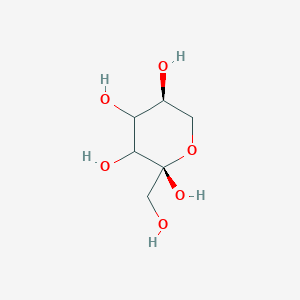
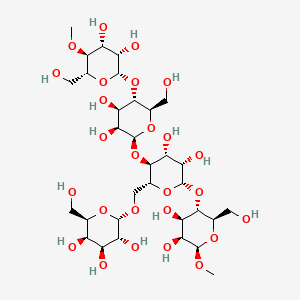
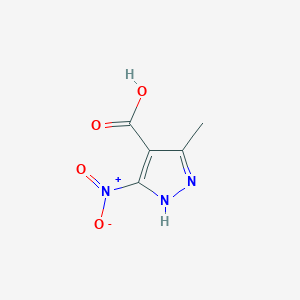
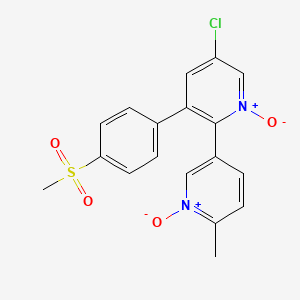
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
